1,2-Propanediol, 3-(2-naphthyloxy)-

Description

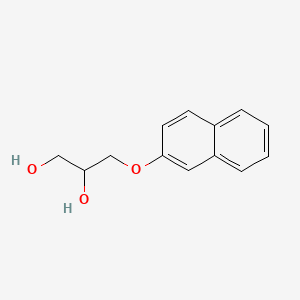

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yloxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14-15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXGYKMQYZFKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956142 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34646-56-5 | |

| Record name | 1,2-Propanediol, 3-(2-naphthyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034646565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Naphthalen-2-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Propanediol, 3 2 Naphthyloxy and Its Analogs

Conventional Chemical Synthesis Routes

Traditional chemical syntheses of 1,2-propanediol, 3-(2-naphthyloxy)- typically involve the formation of an ether linkage between a naphthol derivative and a propanediol (B1597323) backbone, or the ring-opening of a reactive epoxide intermediate.

Etherification Reactions Involving Naphthols and Halogenated Propanediol Precursors

A primary route for synthesizing 1,2-propanediol, 3-(2-naphthyloxy)- involves the etherification of a naphthol with a halogenated propanediol precursor, such as epichlorohydrin (B41342). ut.ac.irpatsnap.com This reaction is typically carried out under basic conditions.

For instance, 1-naphthol (B170400) can be reacted with epichlorohydrin in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). ut.ac.ir This reaction proceeds at room temperature and can yield the intermediate, α-naphthyl glycidyl (B131873) ether, in high yields (e.g., 95%). ut.ac.ir Another approach involves using triethylamine (B128534) as the base and conducting the reaction at a slightly elevated temperature of 65°C for 8 hours. google.com The resulting glycidyl ether can then be further reacted to yield the desired propanediol derivative.

The synthesis of related analogs can be achieved by using different starting materials. For example, 1,3-Propanediol (B51772), 2-(chloromethyl)-2-((2-naphthyloxy)methyl)- can be synthesized through a multi-step process involving the reaction of 1,3-propanediol with chloromethylating agents, followed by the introduction of the 2-naphthyloxy group. ontosight.ai

Ring-Opening Reactions of Naphthyloxy Epoxides

Another key synthetic strategy is the ring-opening of a naphthyloxy epoxide intermediate. This method is often employed to introduce the amino group found in many biologically active analogs, such as propranolol (B1214883). The epoxide, for example, 2-(oxiran-2-ylmethyl)oxynaphthalene, is reacted with an amine, such as isopropylamine (B41738).

This ring-opening reaction can be performed under various conditions. A common method involves refluxing the epoxide with an excess of isopropylamine, which can result in high yields (e.g., 90%) of the corresponding amino-alcohol. ut.ac.ir The reaction can also be catalyzed by bases like N,N-diisopropylethylamine in a solvent like toluene (B28343) at 45°C. patsnap.com Solvent-free conditions using microwave irradiation have also been shown to be effective, significantly reducing the reaction time from hours to minutes. researchgate.net

The regioselectivity of the ring-opening is an important consideration. For aryloxyepoxides, the reaction with amines is generally regioselective. researchgate.net The reaction can also be influenced by the presence of catalysts. For example, high-surface-area graphite (B72142) and graphene oxide have been shown to catalyze the ring-opening of epoxides with amines under metal-free and solvent-free conditions. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.

In the synthesis of propranolol, an analog of 1,2-propanediol, 3-(2-naphthyloxy)-, researchers have found that increasing the equivalence of isopropylamine can help prevent the formation of undesired by-products that arise from secondary reactions. europeanpharmaceuticalreview.com For example, a reactant molar ratio of 1:3 (naphthyl glycidyl ether to isopropylamine) has been shown to improve reaction selectivity. europeanpharmaceuticalreview.com

The choice of solvent and catalyst also plays a significant role. In some cases, using a bio-renewable and eco-friendly solvent like glycerol (B35011) can promote the reaction and lead to good to excellent yields with short reaction times. researchgate.net Recent advancements have also explored the use of innovative reactor technologies, such as an amine-functionalized graphene oxide (NGO) membrane reactor, which has been reported to achieve nearly 100% conversion and selectivity in a very short reaction time at ambient temperature. europeanpharmaceuticalreview.com

| Parameter | Condition | Outcome | Reference |

| Reactant Ratio | Increased isopropylamine equivalence | Prevents formation of undesired by-products | europeanpharmaceuticalreview.com |

| Catalyst | Amine-functionalized graphene oxide (NGO) membrane | Nearly 100% conversion and selectivity in under 4.63 seconds at 23°C | europeanpharmaceuticalreview.com |

| Solvent | Glycerol | Good to excellent yields, short reaction times | researchgate.net |

| Temperature | 65°C | Optimized for etherification with triethylamine | google.com |

Enantioselective Synthesis Approaches

The biological activity of many analogs of 1,2-propanediol, 3-(2-naphthyloxy)- resides primarily in one enantiomer. Therefore, enantioselective synthesis methods are of great importance.

Stereoselective Hydrolysis of Acyl Derivatives

One approach to obtaining enantiomerically pure compounds is through the stereoselective hydrolysis of their acyl derivatives. This method often utilizes enzymes, such as lipases, which can preferentially hydrolyze one enantiomer of an ester, allowing for the separation of the two enantiomers.

For example, the kinetic resolution of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of propranolol, can be achieved through the stereoselective hydrolysis of its acyl derivatives using whole-cell preparations containing enzymes from native sources. nih.gov Studies have also investigated the use of commercial lipases for this purpose. nih.gov

The stereoselectivity of hydrolysis can be dependent on the specific ester derivative and the biological system used. For instance, in studies with O-acyl propranolol prodrugs, the (R)-isomers were preferentially hydrolyzed in rat and dog plasma. nih.gov However, in rat liver, prodrugs with smaller carbon chain substituents showed a preference for the hydrolysis of the (S)-isomer. nih.gov

| Substrate | Enzyme/System | Preferred Enantiomer | Reference |

| O-acyl propranolol prodrugs | Rat and dog plasma | (R)-isomer | nih.gov |

| O-acyl propranolol prodrugs (small carbon chain) | Rat liver microsomes | (S)-isomer | nih.gov |

| 1-chloro-3-(1-naphthyloxy)-2-propanol acyl derivatives | Whole cell preparations | (R) and (S) isomers resolved | nih.gov |

Chemoenzymatic Dynamic Kinetic Resolution Strategies

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemate into a single enantiomer with a 100% yield. This approach combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.

In the context of synthesizing enantiomerically pure β-blockers like propranolol, chemoenzymatic routes have been developed that employ a lipase-catalyzed kinetic resolution as a key step. rsc.orgresearchgate.net For example, a central chiral building block can be prepared using lipase-catalyzed kinetic resolution, and the resulting enantiopure intermediate can then be used to synthesize the desired (R)- or (S)-enantiomer of the final product. rsc.orgresearchgate.net

Another innovative approach involves mechanoenzymology, where mechanical force is used to activate a biocatalytic transformation. nih.govresearchgate.netnih.gov A dual kinetic resolution of propranolol precursors has been explored using Candida antarctica Lipase B (CALB) activated by ball milling. nih.govresearchgate.net This method has been shown to produce both enantiomeric precursors of propranolol with high enantiomeric excess (up to 99% ee) and excellent enantiodifferentiation. nih.govresearchgate.net

| Method | Key Features | Outcome | Reference |

| Lipase-catalyzed kinetic resolution | Use of Amano PS-IM lipase | Synthesis of both (R) and (S)-enantiomers of β-blockers with high enantiomeric excess (96-99.9%) | rsc.orgresearchgate.net |

| Mechanoenzymatic dual kinetic resolution | Candida antarctica Lipase B (CALB) activated by ball milling | Isolation of both enantiomeric precursors with up to 99% ee and E > 300 | nih.govresearchgate.net |

| Acid-catalyzed kinetic resolution | Use of Zn(NO3)2/(+)-tartaric acid | Enantioselective ring-opening of α-naphthyl glycidyl ether | researchgate.net |

Precursor Chemistry and Derivatization Strategies

A common and efficient route to 1,2-propanediol, 3-(2-naphthyloxy)- involves the use of a key intermediate, 3-(2-naphthyloxy)-1,2-epoxypropane, also known as 2-naphthyl glycidyl ether. synzeal.com This epoxide can be readily synthesized via the Williamson ether synthesis, which involves the reaction of 2-naphthol (B1666908) with an excess of epichlorohydrin in the presence of a base.

The reaction begins with the deprotonation of the hydroxyl group of 2-naphthol by a base, such as potassium carbonate or sodium hydroxide, to form the more nucleophilic 2-naphthoxide ion. This is followed by a nucleophilic attack of the naphthoxide on the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and subsequent ring-closing to form the desired 2-naphthyl glycidyl ether. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

Table 2: Synthesis of 2-Naphthyl Glycidyl Ether

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Naphthol, Epichlorohydrin | K₂CO₃ | 2-Butanone | 75°C | 3 hours | 95% |

This table outlines a typical procedure for the synthesis of the key epoxy intermediate.

Once the epoxide is obtained, it can be opened under acidic or basic conditions to yield the corresponding 1,2-diol. For instance, acid-catalyzed hydrolysis will produce 1,2-Propanediol, 3-(2-naphthyloxy)-.

The phosphorylation of 1,2-propanediol, 3-(2-naphthyloxy)- introduces a phosphate (B84403) group, which can significantly alter the molecule's biological properties. The phosphorylation of vicinal diols can be challenging due to issues of regioselectivity, as either the primary or secondary hydroxyl group can be phosphorylated.

A common reagent for phosphorylation is phosphoryl chloride (POCl₃). nih.govwikipedia.orgpearson.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an amine, to neutralize the hydrochloric acid byproduct. wikipedia.org However, the high reactivity of POCl₃ can sometimes lead to the formation of diphosphate (B83284) esters or other side products. nih.govtandfonline.com

To achieve more selective monophosphorylation, milder and more selective reagents and methods have been developed. One such approach involves the use of a hemiboronic acid catalyst. nih.gov This method allows for the direct and selective monophosphorylation of diols under mild conditions. nih.gov The catalyst forms a reversible covalent bond with the diol, activating one of the hydroxyl groups for nucleophilic attack on the phosphorylating agent. nih.gov Another approach utilizes n-butyllithium as a base with diethyl phosphorochloridate, which has been shown to produce diphosphate esters from vicinal diols in good yields without the formation of cyclic phosphates. tandfonline.com

Table 3: General Conditions for Alcohol Phosphorylation

| Phosphorylating Agent | Base | General Substrate | Key Features | Reference |

| POCl₃ | Pyridine/Amine | Alcohols/Phenols | Common, but can lead to over-reactivity. | nih.govwikipedia.org |

| Diethyl phosphorochloridate | n-Butyllithium | Diols | Forms diphosphate esters in good yields. | tandfonline.com |

| Ψ-reagent | DBU | Alcohols | Mild, chemoselective, broad scope. | nih.govresearchgate.net |

| Hemiboronic acid (catalyst) | DIPEA | Diols/Polyols | Catalytic, selective monophosphorylation. | nih.gov |

This table provides an overview of different methods that could be adapted for the phosphorylation of 1,2-Propanediol, 3-(2-naphthyloxy)-.

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are fundamental in confirming the molecular structure of 1,2-Propanediol, 3-(2-naphthyloxy)- , by identifying its constituent functional groups and mapping the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1,2-Propanediol, 3-(2-naphthyloxy)- , both ¹H and ¹³C NMR are employed to assign the specific resonances to each unique proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the propanediol (B1597323) backbone and the 2-naphthyloxy group. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region of approximately 7.1 to 7.8 ppm. youtube.comchemicalbook.com The protons of the propanediol moiety (CH₂, CH, and OH groups) would resonate further upfield. The chemical shifts are influenced by adjacent electronegative oxygen atoms. pressbooks.pub The hydroxyl (OH) protons are notable for their variable chemical shifts and often appear as broad signals. msu.edu

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. The carbon attached to the ether oxygen (C-O) in the naphthyl ring is expected at a significant downfield shift, around 154 ppm, while the other aromatic carbons would appear between approximately 110 and 135 ppm. researchgate.net The carbons of the propanediol backbone would be found in the 60-75 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Propanediol, 3-(2-naphthyloxy)- Predicted values are based on typical shifts for 2-naphthol (B1666908) and 1,2-propanediol derivatives.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Naphthyl-H | 7.1 - 7.8 | Multiplet (m) |

| O-CH₂(3) | ~4.1 | Doublet of doublets (dd) |

| CH(2)-OH | ~4.0 | Multiplet (m) |

| CH₂(1)-OH | ~3.6 | Doublet of doublets (dd) |

| OH x 2 | Variable | Broad singlet (br s) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic vibrations of the functional groups within the molecule. The spectrum of 1,2-Propanediol, 3-(2-naphthyloxy)- is dominated by absorptions from the hydroxyl, ether, and aromatic moieties.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, with the broadening indicative of hydrogen bonding. fiveable.me The C-O stretching vibration of the ether linkage (naphthyl-O-CH₂) would likely appear in the 1250-1000 cm⁻¹ range. researchgate.net The aromatic nature of the naphthyl group would be confirmed by several bands: C-H stretching just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), and characteristic C=C stretching absorptions within the 1450-1650 cm⁻¹ region. youtube.comlibretexts.org Furthermore, out-of-plane C-H bending vibrations between 700-900 cm⁻¹ can offer clues about the substitution pattern of the naphthalene ring. researchgate.net

Table 2: Characteristic IR Absorption Bands for 1,2-Propanediol, 3-(2-naphthyloxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3600 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3020 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1650 - 1450 |

| Ether (Ar-O-C) | Stretching | ~1250 (asymmetric) |

| Alcohol (C-O) | Stretching | ~1050 |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 |

X-ray Crystallography of 1,2-Propanediol, 3-(2-naphthyloxy)- and Related Isomers

X-ray crystallography provides definitive proof of molecular structure and stereochemistry by mapping atomic positions in the solid state. While specific crystallographic data for 1,2-Propanediol, 3-(2-naphthyloxy)- is not publicly available, analysis of its close isomer, 3-(1-naphthyloxy)-propane-1,2-diol (also known as propranolol (B1214883) glycol), offers significant insight into the expected solid-state behavior. researchgate.netnih.gov

Analysis of Unit Cell Parameters and Space Groups

The crystal structure of an enantiopure sample of the related isomer, (S)-3-(1-naphthyloxy)-propane-1,2-diol, has been determined. nih.gov Such a study reveals the dimensions of the unit cell—the fundamental repeating unit of the crystal—and the symmetry operations described by the space group. This information is critical for understanding the packing of molecules in the crystal lattice. For chiral molecules like this, crystallization from an enantiopure source typically results in a chiral space group.

Investigation of Crystal Packing Motifs

Research on related aryl-substituted propanediols, such as 3-(1-naphthyloxy)-propane-1,2-diol , has shown that they can adopt a "guaifenesin-like" crystal packing motif. researchgate.net This arrangement is characterized by the formation of distinct bilayers. The hydrophilic propanediol portions of the molecules form a central layer stabilized by a network of hydrogen bonds. These hydrophilic layers are then framed on both sides by the bulky, hydrophobic naphthyl groups. researchgate.net It is highly probable that 1,2-Propanediol, 3-(2-naphthyloxy)- would adopt a similar bilayered packing motif, driven by the segregation of its hydrophilic and hydrophobic regions.

Chiral Purity and Enantiomeric Excess Determination

The presence of a stereocenter in 1,2-Propanediol, 3-(2-naphthyloxy)- necessitates the use of specialized analytical methods to differentiate and quantify the individual enantiomers. The determination of chiral purity and enantiomeric excess (ee) is crucial for understanding its potential biological activity and for quality control in synthesis.

Advanced Chromatographic Methods for Enantiomer Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. ceon.rschromatographyonline.com The principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. ceon.rs The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

For the enantioseparation of compounds structurally similar to 1,2-Propanediol, 3-(2-naphthyloxy)-, such as the beta-blocker propranolol (1-((1-methylethyl)amino)-3-(1-naphthalenyloxy)-2-propanol), polysaccharide-based CSPs are often employed. ceon.rs These phases, typically derived from cellulose (B213188) or amylose, offer a broad range of chiral recognition abilities. labrulez.com

Detailed Research Findings:

While specific studies detailing the chiral HPLC separation of 1,2-Propanediol, 3-(2-naphthyloxy)- are not prevalent in the reviewed literature, extensive research on the analogous compound propranolol provides a strong framework for method development. Optimal separation of propranolol enantiomers has been achieved using a mobile phase consisting of n-heptane, ethanol, and diethylamine (B46881) in an 80/20/0.1 (v/v/v) ratio. ceon.rs In such separations, it has been observed that the R(+) isomer exhibits a greater affinity for the stationary phase, resulting in a longer retention time compared to the S(-) isomer. ceon.rs

The following table illustrates typical parameters for the chiral HPLC separation of propranolol enantiomers, which can be adapted for 1,2-Propanediol, 3-(2-naphthyloxy)-.

Table 1: Exemplary Chiral HPLC Method Parameters for Propranolol Enantiomer Separation

| Parameter | Value | Reference |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase | ceon.rs |

| Mobile Phase | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | ceon.rs |

| Flow Rate | 1.0 mL/min | ceon.rs |

| Detection | UV at 230 nm | masterorganicchemistry.com |

| Retention Time (t1) | 4.708 min (S(-) isomer) | ceon.rs |

| Retention Time (t2) | 5.264 min (R(+) isomer) | ceon.rs |

| Resolution Factor (Rs) | 1.75 | ceon.rs |

The resolution factor (Rs) is a critical measure of the separation efficiency, with a value of 1.5 or greater indicating baseline separation of the two enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(A1 - A2) / (A1 + A2)| x 100

Polarimetry for Optical Activity Assessment

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is its ability to rotate the plane of polarized light. libretexts.org The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions. youtube.com An equimolar mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. youtube.com

The specific rotation [α] is a standardized measure of optical activity and is calculated from the observed rotation (α), the path length of the sample cell (l), and the concentration of the solution (c). youtube.com

[α] = α / (l x c)

Different enantiomers of a compound will exhibit specific rotations of equal magnitude but opposite direction. youtube.com For instance, one enantiomer will be dextrorotatory (+), rotating the plane of polarized light to the right (clockwise), while the other will be levorotatory (-), rotating it to the left (counter-clockwise). libretexts.org

The enantiomeric excess of a non-racemic mixture can also be determined using polarimetry if the specific rotation of the pure enantiomer is known, through the concept of optical purity.

Optical Purity (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

The following table outlines the key parameters in a polarimetric analysis.

Table 2: Parameters in Polarimetric Analysis

| Parameter | Description | Unit |

| Observed Rotation (α) | The measured angle of rotation. | Degrees (°) |

| Path Length (l) | The length of the polarimeter cell. | Decimeters (dm) |

| Concentration (c) | The concentration of the sample solution. | g/mL or g/100mL |

| Specific Rotation [α] | A standardized measure of optical activity. | Degrees (°) |

| Wavelength | The wavelength of the light source (commonly the sodium D-line, 589 nm). | Nanometers (nm) |

| Temperature | The temperature at which the measurement is taken. | Degrees Celsius (°C) |

Investigative Studies of Biological Activities of 1,2 Propanediol, 3 2 Naphthyloxy Derivatives

In Vitro Screening Methodologies and Assays

The initial assessment of the biological potential of 1,2-propanediol, 3-(2-naphthyloxy)- derivatives involves a series of in vitro screening methods. These assays are designed to determine their general impact on cellular components and to identify any influence on specific biochemical pathways.

Assessment of General Biological Interactions with Cellular Components

The evaluation of general biological interactions often begins with cell proliferation assays to determine the cytotoxic or cytostatic effects of the compounds. A notable example is the study of (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene, a structural analog featuring the 2-naphthyl group. Its antiproliferative activity was assessed using the MTT assay against various human tumor cell lines. nih.govnih.gov This compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. nih.gov

Further investigation into its interaction with cellular components revealed that this dinitrobutadiene derivative can bind to DNA, suggesting a mechanism that involves direct interaction with genetic material. nih.gov Specifically, it was found to form interstrand cross-links (ISCL), a type of DNA damage that can disrupt replication and transcription, ultimately leading to cell death. nih.gov The ability to interact with fundamental cellular macromolecules like DNA is a critical finding in the initial screening of these compounds. nih.gov

Exploration of Potential for Modulating Specific Biochemical Pathways

Beyond general cytotoxicity, studies delve into the modulation of specific biochemical pathways that regulate cell fate. The same derivative, (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene, was found to modulate key signaling pathways involved in cell cycle control and apoptosis. nih.gov

In vitro analyses demonstrated that this compound can trigger programmed cell death, or apoptosis, in cancer cells. This is a highly sought-after characteristic for potential anticancer agents. The modulation of specific pathways was evidenced by its ability to up-regulate the tumor suppressor protein p53, a central regulator of the cell's response to stress, including DNA damage. nih.gov Furthermore, the compound was shown to cause a blockage of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis. nih.gov This indicates an interference with the cellular machinery that governs cell division.

Molecular Mechanisms of Action

To understand the precise way these derivatives exert their effects, studies on their molecular mechanisms of action are conducted. These investigations focus on identifying specific molecular targets, such as receptors or enzymes, with which the compounds interact.

Receptor Binding Studies of Naphthyloxy-Propanolamine Analogs

A significant portion of the research into naphthyloxy-propanolamine analogs, such as propranolol (B1214883), has focused on their interaction with adrenergic receptors. Propranolol is a non-selective beta-adrenergic receptor antagonist, and its binding affinity has been extensively studied. drugbank.com The S(-)-enantiomer of propranolol exhibits approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer, highlighting a high degree of stereospecificity in receptor binding. drugbank.comresearchgate.net

The affinity of these analogs is not limited to adrenergic receptors. Studies have also shown that propranolol and its derivatives can bind to serotonin (B10506) receptors, such as the 5-HT1A and 5-HT1B subtypes. guidetopharmacology.orgguidetopharmacology.org The binding affinity, often expressed as a Ki value, quantifies the concentration of the ligand required to occupy 50% of the receptors.

Below is a table summarizing the binding affinities of propranolol for various receptors.

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) |

| (-)-Propranolol | 5-HT1A | [3H]-8-OH-DPAT | Hippocampus striatal membranes | 71 |

| (-)-Propranolol | 5-HT1B | [3H]5-HT | Rat striatal membrane homogenate | 115 |

This table is for illustrative purposes and synthesizes data from multiple sources. guidetopharmacology.org

These receptor binding studies are crucial for elucidating the mechanism of action and for understanding the potential for both therapeutic effects and off-target interactions. The affinity for different receptors can explain the wide range of pharmacological effects observed for these compounds. nih.gov

Enzyme Inhibition or Activation Assays for Derivatized Compounds

Another key molecular mechanism for drug action is the inhibition or activation of enzymes. Derivatives of 2-naphthyloxy have been investigated for their potential to act as enzyme inhibitors. For example, a series of 2-naphthyloxy derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.

Molecular docking studies were performed to predict the binding affinity and orientation of these derivatives within the active site of the acetylcholinesterase enzyme. nih.gov The results from these computational models were then correlated with in vitro enzyme inhibition assays, which confirmed the ability of certain derivatives to inhibit AChE activity. nih.gov This line of investigation suggests that the naphthyloxy scaffold can be a valuable starting point for designing enzyme inhibitors for various therapeutic targets.

Structure-Activity Relationship (SAR) Analysis of 1,2-Propanediol, 3-(2-naphthyloxy)- Analogs

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For naphthyloxy-propanolamine analogs, particularly the beta-blockers, extensive SAR studies have been conducted. pharmacy180.compharmaguideline.com

The key structural features that determine the activity of these compounds include:

The Aryloxypropanolamine Side Chain : The presence of an -OCH2- group between the aromatic ring (in this case, naphthyl) and the ethylamine (B1201723) side chain is a common feature in many potent beta-blockers like propranolol. pharmacy180.compharmaguideline.com

The Hydroxyl Group : A hydroxyl group on the propanolamine (B44665) side chain is essential for activity. The stereochemistry of this hydroxyl group is crucial; the (S)-configuration is significantly more potent than the (R)-configuration, often by a factor of 100. pharmacy180.comwikipedia.org

The Amine Substituent : The amine group must be a secondary amine for optimal activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the nitrogen atom are generally favored for beta-antagonist activity. pharmacy180.compharmaguideline.com

The Aromatic Ring System : The nature of the aromatic ring influences the compound's affinity and selectivity for different receptor subtypes. While the catechol ring is present in adrenergic agonists, replacing it with other aromatic systems like the naphthalene (B1677914) ring, as seen in propranolol, leads to potent antagonist activity. pharmacy180.com The position of the linkage to the oxypropanolamine side chain (e.g., 1-naphthyloxy vs. 2-naphthyloxy) can also influence activity. youtube.com

The following table summarizes the general SAR for beta-blockers with a naphthyloxy-propanolamine scaffold.

| Structural Feature | Impact on Activity |

| Aryloxypropanolamine Side Chain | Generally required for high antagonist potency. pharmaguideline.com |

| (S)-Configuration of Hydroxyl Group | Confers significantly higher potency than the (R)-configuration. wikipedia.orgnih.gov |

| Secondary Amine | Essential for optimal activity. pharmacy180.com |

| Bulky N-Alkyl Group (e.g., Isopropyl) | Important for beta-antagonistic activity. pharmaguideline.com |

| Naphthalene Ring System | Provides potent beta-antagonist activity. pharmacy180.com |

These SAR insights are invaluable for the rational design of new derivatives of 1,2-propanediol, 3-(2-naphthyloxy)- with improved potency, selectivity, and pharmacokinetic properties.

Elucidating the Influence of Electronic and Steric Factors on Biological Potency

The biological potency of 1,2-Propanediol, 3-(2-naphthyloxy)- derivatives is intricately linked to the electronic and steric properties of substituents on both the naphthyloxy ring and the propanolamine side chain. These factors dictate the compound's ability to bind effectively to its biological target, such as β-adrenergic receptors.

Electronic factors, which include the electron-donating or electron-withdrawing nature of substituent groups, can significantly alter the charge distribution across the molecule. This, in turn, affects the strength of interactions, such as hydrogen bonds and electrostatic interactions, with the receptor's binding site. For instance, the introduction of electron-withdrawing groups on the naphthyl ring can influence the pKa of the amine group in the side chain, which is crucial for the ionic bond formation with a conserved aspartate residue in the receptor.

Steric factors, pertaining to the size and shape of the substituents, play a critical role in determining the conformational fit of the molecule within the binding pocket of the receptor. Bulky substituents on the aromatic ring can either enhance or hinder biological activity depending on the topography of the receptor. For example, in many β-blockers, a certain degree of steric bulk on the nitrogen atom of the propanolamine side chain is essential for high-affinity binding.

The interplay of these factors is often complex and not simply additive. Quantitative structure-activity relationship (QSAR) studies on related compounds, such as propranolol and its analogues, have demonstrated that a delicate balance of electronic and steric properties is necessary for optimal biological potency. mdpi.com

Table 1: Illustrative Influence of Substituents on Biological Activity of Aryloxypropanolamine Derivatives

| Substituent at Naphthyl Ring | Electronic Effect | Steric Hindrance | Predicted Relative Potency |

| -H (unsubstituted) | Neutral | Low | Baseline |

| -NO₂ (Nitro) | Electron-withdrawing | Moderate | Potentially Decreased |

| -OCH₃ (Methoxy) | Electron-donating | Moderate | Potentially Increased |

| -Cl (Chloro) | Electron-withdrawing | Low | Variable |

This table is illustrative and based on general principles of medicinal chemistry for this class of compounds.

Correlation of Molecular Descriptors (e.g., Negentropy, Electronegativity, Partial Charge) with Biological Efficacy

To quantify the effects of electronic and steric properties on biological activity, researchers employ molecular descriptors in QSAR studies. These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. For derivatives of 1,2-Propanediol, 3-(2-naphthyloxy)-, descriptors such as negentropy, electronegativity, and partial charge are instrumental in building predictive models of biological efficacy. researchgate.net

Negentropy , a measure of molecular complexity and information content, can correlate with the specificity of binding.

Electronegativity , which reflects an atom's ability to attract electrons, is crucial for understanding the nature of covalent and non-covalent interactions with the receptor. researchgate.net

Partial charge distribution across the molecule is fundamental for electrostatic interactions and hydrogen bonding, which are key components of drug-receptor binding. researchgate.net

QSAR models for β-blockers have successfully used these descriptors to correlate the chemical structure with biological activity. researchgate.net For instance, the global electrophilicity index, which is related to electronegativity, can help predict the reactivity of the molecule and its ability to accept electrons in interactions. researchgate.net Such models are valuable tools in the rational design of new derivatives with enhanced potency and selectivity. mdpi.comresearchgate.net

Table 2: Correlation of Molecular Descriptors with Biological Efficacy in Propranolol Analogues

| Molecular Descriptor | Correlation with β-Blocking Activity | Rationale |

| LogP (Lipophilicity) | Positive (within a range) | Affects membrane permeability and access to the receptor. |

| Dipole Moment | Variable | Influences overall polarity and long-range interactions. |

| HOMO-LUMO Energy Gap | Negative | A smaller gap can indicate higher reactivity and better interaction. |

| Electronegativity (χ) | Variable | Impacts the strength of polar interactions with the receptor. |

This table is based on QSAR studies of propranolol and related β-blockers. researchgate.net

Stereochemical Dependence of Biological Activity

A hallmark of the biological activity of 1,2-Propanediol, 3-(2-naphthyloxy)- derivatives is its profound dependence on stereochemistry. The carbon atom in the propanediol (B1597323) chain bearing the hydroxyl group is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)- and (R)-enantiomers. nih.govresearchgate.net

For β-adrenergic antagonists, it is well-established that the biological activity predominantly resides in the (S)-enantiomer. mdpi.combiorxiv.org The (S)-isomer of related compounds like propranolol is approximately 100 times more potent in its β-blocking activity than the (R)-isomer. nih.gov This stereoselectivity is a direct consequence of the three-dimensional arrangement of the functional groups, which allows for a more precise and stronger interaction with the chiral binding site of the β-adrenergic receptor.

The three-point attachment model is often cited to explain this phenomenon, where the hydroxyl group, the secondary amine, and the aromatic naphthyloxy moiety of the (S)-enantiomer can simultaneously bind to complementary sites in the receptor, leading to a high-affinity interaction. mdpi.com The (R)-enantiomer, due to its different spatial arrangement, cannot achieve this optimal three-point contact and thus exhibits significantly lower binding affinity and biological activity. mdpi.com This stereochemical dependence is a critical consideration in the development of drugs based on this scaffold, with modern pharmaceuticals often being single-enantiomer formulations to maximize efficacy and minimize potential off-target effects of the less active enantiomer. nih.govresearchgate.net

Table 3: Stereochemical Configuration and Biological Activity of Propranolol

| Enantiomer | β-Blocking Activity | Relative Potency |

| (S)-(-)-Propranolol | High | ~100 |

| (R)-(+)-Propranolol | Low | 1 |

| (±)-Propranolol (Racemic) | Moderate | ~50 |

This table illustrates the well-documented stereoselectivity of propranolol, a close analogue of the subject compound. nih.gov

Computational Chemistry and Molecular Modeling of 1,2 Propanediol, 3 2 Naphthyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,2-Propanediol, 3-(2-naphthyloxy)-. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of its electronic landscape.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the fundamental properties of ionization potential (I) and electron affinity (A), a suite of global reactivity descriptors can be derived. acs.orgresearchgate.net These descriptors, rooted in conceptual DFT, offer a quantitative framework for understanding the molecule's chemical behavior. mdpi.comnumberanalytics.com For instance, the electrophilicity index (ω) can predict the reactivity of the molecule as an electrophile. nih.gov The chemical potential (μ) and hardness (η) provide insights into the molecule's stability and resistance to changes in its electron distribution. researchgate.net

The application of these calculations to 1,2-Propanediol, 3-(2-naphthyloxy)- would involve geometry optimization of the molecule to find its most stable three-dimensional structure. Subsequent calculations at a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) would yield the electronic properties and reactivity descriptors. mdpi.com For aromatic systems like the naphthyloxy group, specialized functionals may be employed to accurately capture π-π stacking and other non-covalent interactions. rsc.org

Table 1: Key Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change in its electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanediol (B1597323) chain in 1,2-Propanediol, 3-(2-naphthyloxy)- gives rise to multiple possible conformations, each with a distinct energy and geometry. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is crucial as the biological activity and physical properties of the molecule can be highly dependent on its preferred conformation.

Computational methods for conformational analysis typically involve a systematic or stochastic search of the potential energy surface. For a molecule with several rotatable bonds, this can be a complex task. Techniques such as molecular mechanics force fields (e.g., MMFF94) can be used for an initial, rapid exploration of the conformational space. The resulting low-energy conformers can then be further optimized using more accurate but computationally expensive quantum chemical methods.

In Silico Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. acs.orgacs.orgnih.gov The process typically involves optimizing the molecular geometry and then calculating the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov By comparing the calculated shielding constants to that of a reference compound (e.g., tetramethylsilane), the chemical shifts can be predicted. acs.org These predictions can be invaluable for assigning complex NMR spectra and confirming the structure of synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov DFT calculations can provide a good prediction of the IR spectrum, although the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. researchgate.net Therefore, empirical scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. chemrxiv.org For aromatic molecules like 1,2-Propanediol, 3-(2-naphthyloxy)-, the π to π* transitions of the naphthyl group are expected to be the most prominent features in the UV-Vis spectrum. youtube.com

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Parameters |

| NMR | DFT with GIAO | Chemical shifts (δ), spin-spin coupling constants (J) |

| IR | DFT (Harmonic frequency calculations) | Vibrational frequencies (cm-1), IR intensities |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Wavelengths of maximum absorption (λmax), oscillator strengths |

Molecular Docking and Ligand-Target Interaction Studies

Given the interest in propanediol derivatives in pharmacology, molecular docking is a valuable computational technique to explore the potential interactions of 1,2-Propanediol, 3-(2-naphthyloxy)- with biological targets such as proteins or enzymes. nih.gov Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. h-its.orgresearchgate.netyoutube.com

The process involves generating a large number of possible poses of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. hilarispublisher.comresearchgate.net The scoring function takes into account various factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

By identifying the most favorable binding pose, molecular docking can provide insights into the key amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Various software packages, such as AutoDock and GOLD, are widely used for molecular docking studies. nih.gov

Computational Rationalization of Enantioselectivity in Synthesis

The synthesis of enantiomerically pure 1,2-Propanediol, 3-(2-naphthyloxy)- is of significant interest. Computational methods can play a crucial role in understanding and predicting the enantioselectivity of asymmetric reactions. acs.org By modeling the transition states of the reaction pathways leading to the different enantiomers, it is possible to rationalize the observed stereochemical outcome. acs.orgnih.gov

Quantum chemical methods, often in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, are employed to calculate the energies of the diastereomeric transition states. acs.org The enantiomeric excess (ee) of a reaction is related to the energy difference between these transition states (ΔΔG‡). A small difference in activation energy can lead to a high degree of enantioselectivity.

These computational studies can identify the key interactions between the substrate, catalyst, and reagents that are responsible for the stereochemical control. nih.govnih.govnih.gov This understanding can then be used to design more effective chiral catalysts or to optimize reaction conditions to achieve higher enantioselectivity. researchgate.netmdpi.com

Analytical Methodologies for Quantification and Purity Assessment in Research Contexts

High-Performance Liquid Chromatography (HPLC) Development for Compound Quantification

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the quantification of 1,2-Propanediol, 3-(2-naphthyloxy)-, often referred to as a related substance or impurity in Propranolol (B1214883) drug products. The development of robust HPLC methods is essential for ensuring the safety and efficacy of the final pharmaceutical product by controlling the levels of such impurities.

Reversed-phase HPLC (RP-HPLC) is the most common approach. These methods are designed to separate the main active pharmaceutical ingredient (API), Propranolol, from its various impurities, including 1,2-Propanediol, 3-(2-naphthyloxy)-. The separation is typically achieved on a C18 stationary phase, which provides effective resolution for these structurally similar compounds.

Method development involves optimizing several key parameters to achieve adequate separation and sensitivity. The mobile phase composition, a critical factor, often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netijper.org The pH of the aqueous buffer is carefully controlled to ensure the ionization state of the analytes is optimal for separation. ijper.org For instance, a phosphate (B84403) buffer with a pH adjusted to around 3.0 or 3.5 is frequently used. researchgate.netijper.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for resolving the impurity from the main compound. researchgate.net Detection is almost universally performed using a UV detector, with wavelengths set around 229 nm or 290 nm, where the naphthyl chromophore exhibits strong absorbance. ijper.orgnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. researchgate.netijper.orginternationaljournalssrg.org Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ijper.orgajpaonline.com For example, a validated method might demonstrate linearity for the impurity over a concentration range of 0.25 to 3.0 µg/ml with a correlation coefficient (r²) greater than 0.999. ijper.org

| Parameter | Typical Value/Condition | Source(s) |

| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) | researchgate.net |

| Stationary Phase | C18 (e.g., Phenomenex, Waters) | researchgate.netijper.org |

| Column Dimensions | e.g., 150 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | researchgate.netijper.org |

| pH of Buffer | ~3.0 - 4.5 | researchgate.netijper.org |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netajpaonline.com |

| Detection | UV Spectrophotometry | researchgate.netajpaonline.com |

| Wavelength | 229 nm - 293 nm | ijper.orgajpaonline.com |

| LOD | ~0.08 µg/ml | ijper.org |

| LOQ | ~0.23 µg/ml | ijper.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis and metabolite profiling of various compounds. While less common than HPLC for routine quality control of polar, non-volatile impurities like 1,2-Propanediol, 3-(2-naphthyloxy)-, GC-MS offers high sensitivity and specificity, making it valuable in specific research contexts, such as metabolite identification or sensitive trace analysis. nih.goveco-vector.com

For a compound like 1,2-Propanediol, 3-(2-naphthyloxy)-, direct analysis by GC-MS is challenging due to its low volatility and the presence of polar hydroxyl groups. Therefore, a crucial step in the analytical workflow is chemical derivatization. nih.govescholarship.org This process converts the polar analytes into more volatile and thermally stable derivatives suitable for gas chromatography. A common derivatization procedure involves a two-step reaction: methoximation of carbonyl groups followed by silylation of hydroxyl and amine groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the GC, where separation occurs on a capillary column, often one with a non-polar or semi-polar stationary phase like a DB-5ms. nih.gov The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint. oiv.int

In the context of trace analysis, GC-MS can operate in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ion fragments characteristic of the target analyte. This significantly enhances sensitivity and allows for detection at very low levels, such as parts-per-billion (µg/kg). nih.gov For metabolite profiling, the instrument is typically run in full-scan mode to acquire mass spectra of all eluting compounds. researchgate.net The resulting data can be compared against spectral libraries (like the NIST library) to identify known metabolites or used to elucidate the structures of unknown compounds. eco-vector.comillinois.edu Although direct applications for 1,2-Propanediol, 3-(2-naphthyloxy)- are not widely published, the methodology is well-established for similar diols and for general metabolite profiling. illinois.eduresearchgate.netnih.gov

| Parameter | Typical Technique/Condition | Source(s) |

| Pre-analysis Step | Chemical Derivatization (e.g., silylation) | nih.govescholarship.org |

| Separation Technique | Gas Chromatography (GC) | nih.govresearchgate.net |

| Column Type | Capillary column (e.g., HP-PONA, DB-5) | nih.govresearchgate.net |

| Detection Technique | Mass Spectrometry (MS) | oiv.intnih.gov |

| Ionization Mode | Electron Ionization (EI) | oiv.int |

| Analysis Mode (Trace) | Selected Ion Monitoring (SIM) | nih.gov |

| Analysis Mode (Profiling) | Full Scan | researchgate.net |

| Identification | Comparison with Mass Spectral Libraries (e.g., NIST) | eco-vector.comillinois.edu |

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of 1,2-Propanediol, 3-(2-naphthyloxy)- from complex matrices such as plasma, urine, or pharmaceutical formulations necessitates effective sample preparation. The goal is to isolate the analyte of interest from interfering substances that could compromise the analytical results.

For biological fluids like human plasma, a common initial step is protein precipitation . This technique involves adding a solvent, such as methanol or acetonitrile, to the plasma sample. researchgate.net The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, is cleaner and can often be directly injected into the HPLC system. researchgate.net

Liquid-Liquid Extraction (LLE) is another widely used technique. It separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent like ethyl ether or ethyl acetate. oiv.intgoogle.com For diols, a "salting-out" effect can be employed to enhance extraction efficiency. This involves adding a large quantity of a salt, such as potassium carbonate, to the aqueous sample to increase its ionic strength, which drives the analyte into the organic phase. oiv.intresearchgate.net

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient cleanup than LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a different solvent. Alternatively, the interferences can be retained while the analyte passes through. The choice of sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of the analyte and the matrix.

For isolating diols from solutions containing other polar compounds like glycerol (B35011) and glucose, a multi-step approach may be necessary. This can involve initial concentration via reduced pressure evaporation to remove water, followed by LLE to partition the compounds between a solvent and water layer. google.com Further purification can be achieved using low-pressure liquid chromatography with a silica-filled column. google.com

Applications of 1,2 Propanediol, 3 2 Naphthyloxy in Synthetic Organic Chemistry

As Chiral Building Blocks in Asymmetric Synthesis

The core value of 1,2-Propanediol, 3-(2-naphthyloxy)- and its isomers in asymmetric synthesis lies in their status as chiral synthons. A chiral synthon is a molecule that contains a stereocenter and can be readily incorporated into a larger structure, thereby transferring its chirality to the final product. This is a fundamental strategy for producing enantiomerically pure compounds, which is especially critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

One of the most significant applications of this class of compounds is in the synthesis of optically active beta-adrenergic receptor blockers, commonly known as beta-blockers. The activity of these drugs, which includes the widely used antihypertensive medication Propranolol (B1214883), resides almost exclusively in the (S)-enantiomer. Consequently, the efficient synthesis of the enantiomerically pure form is a major goal.

The compound 3-(1-naphthyloxy)-1,2-propanediol is a key precursor to (S)-Propranolol. nih.gov Synthetic strategies often involve the reaction of 1-naphthol (B170400) with an epoxypropane derivative, such as epichlorohydrin (B41342), to form a glycidyl (B131873) ether intermediate. nih.govnih.gov This intermediate can then be resolved or used in an enantioselective reaction to produce the desired chiral diol or its derivatives. For instance, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol are crucial intermediates in the synthesis of beta-blockers like propranolol and nadoxolol. nih.gov Kinetic resolution of this chlorohydrin intermediate using enzymes is a common method to obtain the enantiopure forms necessary for drug synthesis. nih.gov

Research has demonstrated various methods to synthesize these chiral building blocks and their subsequent conversion to Propranolol analogs. These methods range from enzymatic resolutions to the use of chiral auxiliaries. nih.gov The synthesis of stereoisomeric propranolol derivatives has been achieved by reacting 1-naphthol with enantiomeric 3-(tosyloxy)-1,2-propanediol, followed by epoxidation, showcasing the diol's role as a direct precursor. americanelements.com

Table 1: Synthetic Intermediates and Methods for Propranolol Synthesis

| Intermediate | Synthetic Method | Target Molecule | Reference |

|---|---|---|---|

| (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Kinetic resolution via stereoselective hydrolysis of its acyl derivatives | Propranolol, Nadoxolol | nih.gov |

| 3-(1-naphthyloxy)-1,2-epoxypropane | Reaction of 1-naphthol with epichlorohydrin | Propranolol | mdpi.com |

| Enantiomeric 3-(tosyloxy)-1,2-propanediol | Combination with 1-naphthol followed by epoxidation | Propranolol derivatives | americanelements.com |

Beyond beta-blockers, the structural motif of 1,2-Propanediol, 3-(2-naphthyloxy)- is a valuable scaffold for other bioactive compounds. The naphthalene (B1677914) ring system is known to be present in molecules with diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. bldpharm.com The diol side chain provides a handle for further chemical modification, allowing for the generation of libraries of compounds for drug discovery.

For example, propranolol itself has been used as a lead compound for developing new serotonergic agents. google.com Modifications to the propanol (B110389) side chain, such as removing the hydroxyl group or altering the amine, led to compounds with altered affinity for serotonin (B10506) receptors (5-HT1A and 5-HT1B) and reduced beta-adrenergic activity. google.com This highlights how the 3-(naphthyloxy)-1,2-propanediol backbone can be systematically modified to tune biological activity and target different receptor systems. The synthesis of these analogs often begins with the same foundational intermediates derived from the reaction between a naphthol and an epoxypropane derivative. americanelements.com

In the Development of Novel Pharmaceutical and Material Science Precursors

The utility of 1,2-Propanediol, 3-(2-naphthyloxy)- extends from pharmaceuticals to the realm of material science. The same features that make it a valuable chiral building block—its defined stereochemistry and reactive hydroxyl groups—also make it an attractive monomer for creating complex polymers and functional materials with unique, ordered structures.

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes through polycondensation reactions. While direct polymerization of 1,2-Propanediol, 3-(2-naphthyloxy)- is not widely documented in the literature, its structure makes it a prime candidate for such applications. By reacting with dicarboxylic acids or diisocyanates, the diol functionality can be used to incorporate the bulky, rigid naphthyl group into a polymer backbone.

This approach is well-established for other diols. For instance, 1,3-propanediol (B51772) is a key building block for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT) and is used in polyester (B1180765) and polyurethane resins. researchgate.netwikipedia.org Similarly, other functionalized diols, such as 3-allyloxy-1,2-propanediol, are used as multifunctional monomers to create polymers for biomedical applications, including drug delivery systems and polymer-grafted nanoparticles. sigmaaldrich.comsigmaaldrich.comrsc.org The hydroxyl groups of these diols enable their incorporation into polymer chains, imparting specific properties. sigmaaldrich.comsigmaaldrich.com Given these precedents, 1,2-Propanediol, 3-(2-naphthyloxy)- could theoretically be used to synthesize specialty polymers where the naphthyl moiety would introduce properties such as high refractive index, fluorescence, or specific intermolecular interactions.

The ability of 3-(1-naphthyloxy)-propane-1,2-diol to form highly ordered crystalline structures makes it a subject of interest in crystal engineering and the design of advanced functional materials. google.com The specific arrangement of molecules in the solid state is dictated by non-covalent interactions, such as hydrogen bonding between the hydroxyl groups.

Research has shown that 3-(1-naphthyloxy)-propane-1,2-diol crystallizes in a "guaifenesin-like" packing pattern. google.com This structure consists of hydrogen-bonded bilayers of the diol molecules, which are framed on both sides by the hydrophobic naphthyl groups. google.com The nature of this supramolecular motif is driven by the chirality of the molecule. The enantiopure forms create infinite one-dimensional chains organized around helical axes, while the racemic mixture forms distinct zero-dimensional cycles built around inversion symmetry elements. google.com This ability to control the supramolecular architecture based on enantiomeric composition is a key principle in the bottom-up design of functional materials with tailored optical, electronic, or mechanical properties.

Table 2: Crystallographic and Material Properties of 3-(1-naphthyloxy)-propane-1,2-diol

| Property | Description | Significance | Reference |

|---|---|---|---|

| Crystal Packing | Forms "guaifenesin-like" crystal packing with H-bonded bilayers framed by hydrophobic fragments. | A basic crystal-forming motif that dictates material structure. | google.com |

| Supramolecular Motif (SMM) | Chirality-driven property. Enantiopure forms create 1D helical chains; racemates form 0D cycles. | Allows for the design of materials with different architectures based on enantiomeric purity. | google.com |

Future Research Directions and Unexplored Avenues

Discovery of Novel Derivatization Pathways and Reactions

The exploration of new derivatives of 1,2-Propanediol, 3-(2-naphthyloxy)- represents a promising area for future research. Drawing inspiration from the extensive studies on propranolol (B1214883) and other beta-blockers, targeted modifications to the molecule's structure could lead to compounds with novel or enhanced biological activities.

Future derivatization strategies could focus on several key areas:

Modification of the Naphthyloxy Ring: Introduction of various substituents (e.g., nitro, amino, or alkyl groups) onto the naphthalene (B1677914) ring system could modulate the compound's electronic and steric properties, potentially influencing its interaction with biological targets. Research on nitro-derivatives of propranolol has demonstrated that such modifications can lead to compounds with selective antagonist activity at novel receptors. nih.gov

Alterations to the Propanediol (B1597323) Side Chain: Modifications such as removing the hydroxyl group or converting the secondary amine to a tertiary amine have been shown in propranolol analogs to alter receptor selectivity, for instance, by reducing affinity for beta-adrenergic sites while retaining affinity for serotonin (B10506) receptors. nih.gov

Introduction of Novel Functional Groups: The synthesis of new analogs by incorporating different pharmacophores could lead to compounds with entirely new therapeutic applications. For example, the design of propranolol analogs as serotonergic agents has shown promise. nih.gov

A recent study on bisoprolol, another beta-blocker, explored the synthesis of N-acetyl and N-formyl derivatives, which demonstrated altered binding energies to various receptors associated with hypertension. researchgate.netnih.gov This highlights the potential of even subtle chemical modifications to fine-tune the pharmacological profile of 1,2-Propanediol, 3-(2-naphthyloxy)-.

Comprehensive Investigation of Specific Biological Pathways and Targets

The structural similarity of 1,2-Propanediol, 3-(2-naphthyloxy)- to propranolol suggests that its primary biological targets are likely beta-adrenergic receptors. However, emerging research on beta-blockers indicates a broader range of biological activities that warrant investigation for this specific compound.

Future research should aim to:

Elucidate Receptor Binding Profiles: A comprehensive screening against a panel of adrenergic and other G-protein coupled receptors is necessary to fully characterize the compound's selectivity and potential for off-target effects.

Explore Non-Cardiovascular Applications: There is growing evidence for the repurposing of beta-blockers in other therapeutic areas. crsp.dz For instance, propranolol has shown promise in treating infantile hemangiomas, anxiety disorders, and even in reducing cancer-related psychological distress. nih.gov Investigating the efficacy of 1,2-Propanediol, 3-(2-naphthyloxy)- and its derivatives in these and other conditions, such as their potential as anticancer agents, could unveil new therapeutic opportunities. nih.gov

Investigate Downstream Signaling Pathways: Beyond simple receptor binding, understanding how 1,2-Propanediol, 3-(2-naphthyloxy)- modulates intracellular signaling cascades is crucial. This includes studying its effects on cyclic AMP (cAMP) levels and other second messengers.

Recent studies have explored the potential of beta-blockers to inhibit tumor cell proliferation and angiogenesis, suggesting that these compounds may have a role in cancer therapy. nih.gov A thorough investigation into these pathways for 1,2-Propanediol, 3-(2-naphthyloxy)- is a critical future direction.

Advancements in Stereoselective Synthesis Methodologies

The propanediol backbone of 1,2-Propanediol, 3-(2-naphthyloxy)- contains a chiral center, meaning it can exist as two enantiomers. In many beta-blockers, the biological activity resides predominantly in one enantiomer. For example, (S)-propranolol is about 100 times more potent as a beta-blocker than (R)-propranolol. nih.gov Therefore, the development of efficient stereoselective synthesis methods is paramount.

Future research in this area should focus on:

Chemoenzymatic Synthesis: The use of enzymes, such as lipases, for the kinetic resolution of racemic intermediates has proven to be a highly effective strategy for producing enantiomerically pure beta-blockers like propranolol. acs.orgrsc.org Adapting these biocatalytic methods for the synthesis of the individual enantiomers of 1,2-Propanediol, 3-(2-naphthyloxy)- would be a significant advancement.

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of the key epoxide intermediate would provide a more direct and efficient route to the desired enantiomer.

Chromatographic Separation: Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are essential for the analytical and preparative separation of enantiomers. nih.govmdpi.com Further optimization of these methods for 1,2-Propanediol, 3-(2-naphthyloxy)- will be crucial for both research and potential future manufacturing.

A study on the chemoenzymatic route to enantiomerically enriched β-adrenolytic agents demonstrated the successful use of lipase-catalyzed kinetic resolution to obtain the (R)-chlorohydrin intermediate, which was then used to synthesize a series of (R)-(+)-β-blockers with high enantiomeric excess. rsc.org

Integrated Computational-Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental validation offers a powerful strategy to accelerate the discovery and optimization of new derivatives of 1,2-Propanediol, 3-(2-naphthyloxy)-. In silico methods can provide valuable insights into structure-activity relationships (SAR) and guide the synthesis of the most promising compounds.

Future research should leverage:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and orientation of 1,2-Propanediol, 3-(2-naphthyloxy)- and its analogs within the active sites of various biological targets. njppp.comnih.gov Such studies can help to rationalize observed biological activities and to design new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of unsynthesized derivatives.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Recent research has successfully employed virtual screening and molecular docking to identify beta-blockers with potential anticancer activity. crsp.dz Similar in silico approaches could be applied to 1,2-Propanediol, 3-(2-naphthyloxy)- to explore its potential in various disease areas.

Exploration of New Biotechnological Routes for Production

The development of sustainable and cost-effective manufacturing processes is a critical consideration for any new chemical entity. Biotechnological routes, utilizing enzymes or whole-cell systems, offer a "green" alternative to traditional chemical synthesis.

Future research in this area should explore:

Biocatalytic Production of Chiral Intermediates: As mentioned previously, enzymes can be used for the stereoselective synthesis of key chiral building blocks. acs.orgrsc.orgnih.gov Further research into identifying and engineering robust enzymes for the production of the enantiomerically pure epoxide or diol intermediates of 1,2-Propanediol, 3-(2-naphthyloxy)- is a key objective.

Whole-Cell Biotransformations: The use of engineered microorganisms to perform specific chemical transformations can provide a scalable and efficient production platform. Research into developing microbial strains capable of producing key intermediates or even the final compound would be a significant breakthrough.

Enzymatic Derivatization: Enzymes could also be employed for the selective modification of the 1,2-Propanediol, 3-(2-naphthyloxy)- scaffold to generate a library of novel derivatives.

The use of biocatalysis in the pharmaceutical industry is expanding, driven by the demand for sustainable and efficient processes for producing chiral drugs. nih.gov Applying these principles to the synthesis of 1,2-Propanediol, 3-(2-naphthyloxy)- represents a forward-looking and environmentally responsible approach.

Q & A

Q. What analytical techniques are recommended for identifying degradation products under accelerated stability testing?

- Methodological Answer:

- LC-MS/MS : Use high-resolution mass spectrometry to fragment degradation products and propose structures .

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂) to simulate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.